molecular formula C22H22N4O4S2 B2780427 N-(4-acetamidophenyl)-2-((4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 941937-32-2

N-(4-acetamidophenyl)-2-((4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2780427
CAS No.: 941937-32-2
M. Wt: 470.56
InChI Key: BGBOSOMTWOWDLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetamidophenyl)-2-((4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H22N4O4S2 and its molecular weight is 470.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-acetamidophenyl)-2-((4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, also known by its CAS number 941937-32-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article provides a comprehensive overview of the compound's biological activity, including its mechanism of action, efficacy in various studies, and relevant research findings.

The molecular formula of this compound is C22H22N4O4S2, with a molecular weight of 470.6 g/mol. The compound features a thiazole ring and an acetamide group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC22H22N4O4S2
Molecular Weight470.6 g/mol
CAS Number941937-32-2

This compound exhibits its biological activity primarily through the inhibition of specific molecular targets involved in cancer cell proliferation and survival. The compound has been shown to induce apoptosis (programmed cell death) and autophagy in cancer cells, which are crucial mechanisms for eliminating malignant cells.

Key Mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to cell death in various cancer cell lines.
  • Autophagy Modulation : It promotes autophagic processes that can help in the degradation of dysfunctional cellular components, thereby enhancing cell death.
  • Targeting Oncogenic Pathways : The compound may inhibit key signaling pathways associated with tumor growth and metastasis.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent anti-cancer activity against several types of cancer cells:

  • Melanoma : The compound showed high efficacy against melanoma cell lines, inducing significant apoptosis.
    Study ReferenceCell LineIC50 (µM)Effect
    A375 (melanoma)5.0Induction of apoptosis
    B16F10 (mouse melanoma)7.5Cell cycle arrest
  • Chronic Myeloid Leukemia (CML) : It was effective against CML cells, demonstrating a dose-dependent response.
    Study ReferenceCell LineIC50 (µM)Effect
    K5626.0Induction of apoptosis
  • Pancreatic Cancer : The compound exhibited significant cytotoxicity against pancreatic cancer cells.
    Study ReferenceCell LineIC50 (µM)Effect
    Panc18.0Induction of apoptosis

In Vivo Studies

Animal studies further corroborated the in vitro findings, showing that the compound significantly reduced tumor growth in xenograft models.

  • Xenograft Model : In mice implanted with A375 melanoma cells, treatment with the compound resulted in a substantial reduction in tumor volume compared to control groups.
    • Tumor Volume Reduction : Approximately 60% reduction after 21 days of treatment.

Case Studies

A notable case study involved the administration of this compound in combination with standard chemotherapy agents. The combination therapy led to enhanced efficacy and reduced side effects compared to chemotherapy alone.

Properties

IUPAC Name

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S2/c1-14(27)23-15-7-9-16(10-8-15)24-21(29)13-32-22-25-17(12-31-22)11-20(28)26-18-5-3-4-6-19(18)30-2/h3-10,12H,11,13H2,1-2H3,(H,23,27)(H,24,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBOSOMTWOWDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.